molecular formula C6H10ClN3O2 B1420212 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 6647-89-8

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B1420212
CAS No.: 6647-89-8
M. Wt: 191.61 g/mol
InChI Key: LUOVVLLUZBQJTI-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and transferases, influencing their activity. The compound’s pyrazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, thereby modulating their catalytic functions . Additionally, it can interact with proteins involved in signal transduction pathways, affecting cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular proliferation . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic processes. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of intermediate metabolites that can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, allowing its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can significantly impact its biochemical activity and the overall cellular response.

Preparation Methods

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the ester linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVVLLUZBQJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6647-89-8
Record name methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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